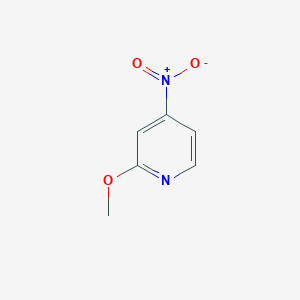

2-Methoxy-4-nitropyridine

Description

Significance of Pyridine (B92270) Scaffolds in Contemporary Organic and Medicinal Chemistry Research

The pyridine ring, a six-membered heterocycle containing one nitrogen atom, is a fundamental structural motif found in a wide array of biologically active molecules and functional materials. researchgate.netnih.gov Its presence in natural products like vitamins (niacin and pyridoxine), coenzymes, and alkaloids underscores its evolutionary selection for crucial biological roles. nih.gov In the realm of medicinal chemistry, the pyridine scaffold is considered a "privileged structure" due to its ability to interact with a diverse range of biological targets, leading to the development of numerous therapeutic agents. researchgate.netnih.gov

The inclusion of a pyridine ring in a molecule can enhance its pharmacological properties, such as improving aqueous solubility and providing a site for hydrogen bonding, which are critical for drug-receptor interactions. nih.govmdpi.com Consequently, pyridine derivatives have been successfully developed into drugs for a wide spectrum of diseases, including infectious diseases, inflammation, cancer, and neurological disorders. nih.gov The versatility of the pyridine scaffold is further demonstrated by the sheer volume of research publications dedicated to its synthesis and application, highlighting its enduring importance in drug design and discovery. nih.gov

Academic Importance of Nitro-Substituted Pyridines, Including 2-Methoxy-4-nitropyridine, as Key Intermediates

Nitro-substituted pyridines, such as this compound, are of significant academic and industrial interest primarily due to their role as versatile synthetic intermediates. kochi-tech.ac.jpmdpi.com The direct nitration of the pyridine ring can be challenging due to the deactivating effect of the nitrogen atom, which forms a salt in acidic conditions. kochi-tech.ac.jpresearchgate.net However, various methods have been developed to introduce the nitro group onto the pyridine ring, making nitropyridines accessible starting materials. researchgate.netntnu.no

The electron-withdrawing nature of the nitro group profoundly influences the reactivity of the pyridine ring. It activates the ring towards nucleophilic aromatic substitution, a reaction that is otherwise difficult to achieve with unsubstituted pyridine. kochi-tech.ac.jp This activation allows for the introduction of a wide range of functional groups, making nitropyridines valuable precursors for the synthesis of more complex and highly substituted pyridine derivatives. mdpi.comresearchgate.net For example, the nitro group itself can be readily reduced to an amino group, which can then be further modified, opening up avenues for the synthesis of various biologically active compounds. ambeed.com

Specifically, compounds like this compound serve as key building blocks. The methoxy (B1213986) group at the 2-position and the nitro group at the 4-position create a specific electronic and steric environment that directs further chemical transformations. ntnu.no This allows for regioselective synthesis, a crucial aspect of designing and creating novel molecules with desired properties. The strategic placement of these substituents makes this compound a valuable tool for chemists in the construction of complex molecular architectures. mdpi.com

Overview of Current Research Trends on this compound and Analogous Structures

Current research involving this compound and its analogs is multifaceted, spanning from fundamental synthetic methodology to the development of new functional molecules. A significant area of focus is the exploration of their reactivity in various chemical transformations. For instance, their use in nucleophilic substitution reactions to introduce diverse functionalities is a common theme. mdpi.comntnu.no

Furthermore, there is growing interest in the synthesis and characterization of coordination compounds where nitropyridine derivatives act as ligands for metal ions. mdpi.com These metal complexes are being investigated for their potential applications in catalysis and as biologically active agents. nih.gov The electronic properties conferred by the nitro and methoxy groups can influence the coordination chemistry and the reactivity of the resulting metal complexes.

Computational studies, such as Density Functional Theory (DFT), are also being employed to understand the electronic structure, reactivity, and spectroscopic properties of this compound and related compounds. researchgate.net These theoretical investigations complement experimental findings and provide valuable insights into the molecule's behavior, aiding in the rational design of new synthetic routes and functional materials. The study of analogous structures, such as 2-methyl-4-nitropyridine (B19543), further broadens the understanding of how different substituents on the pyridine ring influence its properties and reactivity.

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-4-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-11-6-4-5(8(9)10)2-3-7-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBCQTLLPQFAGAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50708766 | |

| Record name | 2-Methoxy-4-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50708766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18614-54-5 | |

| Record name | 2-Methoxy-4-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50708766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Preparations

Established Synthetic Routes for 2-Methoxy-4-nitropyridine and Related Analogs

The construction of this compound and its analogs relies on well-established reaction pathways that allow for the precise installation of the desired substituents on the pyridine (B92270) ring. These routes are fundamental in heterocyclic chemistry and are adaptable for the synthesis of a variety of substituted pyridine derivatives.

Nucleophilic Aromatic Substitution (SNAr) for Methoxy (B1213986) Group Installation

A cornerstone in the synthesis of 2-methoxypyridine (B126380) derivatives is the nucleophilic aromatic substitution (SNAr) reaction. This process involves the displacement of a leaving group, typically a halogen, from an activated pyridine ring by a nucleophile, in this case, a methoxide (B1231860) source. The presence of an electron-withdrawing group, such as a nitro group, is crucial for activating the pyridine ring towards nucleophilic attack.

The reaction of a halogenated nitropyridine with a methoxide source is a direct and efficient method for the installation of a methoxy group. The most common substrates for this reaction are 2-chloro-4-nitropyridine (B32982) or 2-bromo-4-nitropyridine, owing to the good leaving group ability of the halogens and the strong activation provided by the para-nitro group.

A typical procedure involves treating the halogenated nitropyridine with a solution of sodium methoxide in methanol (B129727). prepchem.com The methoxide ion acts as the nucleophile, attacking the carbon atom bearing the halogen. This reaction proceeds readily due to the electron-deficient nature of the pyridine ring, which is further enhanced by the nitro group. An analogous reaction has been reported for the synthesis of 2-methoxy-4-methyl-5-nitropyridine, where 2-chloro-4-methyl-5-nitropyridine (B1210972) was treated with sodium in absolute methanol at 0°C and then stirred at room temperature, affording the product in high yield. prepchem.com Similarly, the synthesis of 2-amino-6-methoxy-3-nitropyridine (B1334430) is achieved by the methoxylation of 2-amino-6-chloro-3-nitropyridine (B151482) using sodium methoxide in a polar solvent. google.com

| Starting Material | Methoxide Source | Solvent | Temperature (°C) | Reaction Time | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 2-chloro-4-methyl-5-nitropyridine | Sodium | Methanol | 0 to RT | 30 min | 2-methoxy-4-methyl-5-nitropyridine | 98 | prepchem.com |

| 2-amino-6-chloro-3-nitropyridine | Sodium methoxide | Methanol | 15 to 25-30 | Not specified | 2-amino-6-methoxy-3-nitropyridine | Not specified | google.com |

The efficiency of the SNAr reaction for methoxy group installation is significantly influenced by the reaction conditions, particularly the choice of solvent. While polar protic solvents like methanol can serve as both the solvent and the source of the nucleophile (in the presence of a base like sodium), polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are often employed to enhance the reaction rate. These solvents are effective at solvating the cation of the methoxide salt, thereby increasing the nucleophilicity of the methoxide anion.

Studies on analogous SNAr reactions, for instance, the reaction of 4-nitrobenzonitrile (B1214597) with sodium methoxide, have shown that the reaction can be sensitive to the concentration of the nucleophile and the presence of protic co-solvents. chemrxiv.orgwuxiapptec.com In some cases, an excess of the methoxide reagent is necessary to drive the reaction to completion. chemrxiv.org The temperature also plays a critical role, with higher temperatures generally leading to faster reaction rates, although this must be balanced against the potential for side reactions. The choice of the halogen leaving group also impacts reactivity, with the order of reactivity typically being F > Cl > Br > I for SNAr reactions.

Introduction of the Nitro Group in Pyridine Derivatives

The introduction of a nitro group onto a pyridine ring is a key step in the synthesis of this compound. This is typically achieved through electrophilic nitration. However, the direct nitration of pyridine is often challenging due to the deactivating effect of the nitrogen atom, which makes the ring less susceptible to electrophilic attack. To overcome this, the pyridine ring is often activated prior to nitration.

A widely used strategy to facilitate the nitration of pyridines is the conversion of the pyridine to its corresponding N-oxide. The N-oxide group is activating and directs electrophilic substitution primarily to the 4-position. The nitration of pyridine N-oxide is a classic example, yielding 4-nitropyridine-N-oxide. This reaction is typically carried out using a mixture of fuming nitric acid and concentrated sulfuric acid at elevated temperatures. oc-praktikum.de

This methodology has been successfully applied to a range of substituted pyridine N-oxides. For instance, the nitration of 2-methylpyridine (B31789) N-oxide yields 2-methyl-4-nitropyridine (B19543) N-oxide. nih.gov Similarly, 2-chloropyridine-N-oxide can be nitrated to produce 2-chloro-4-nitropyridine-N-oxide. prepchem.com The synthesis of 2,3-dimethyl-4-nitropyridine-N-oxide has also been reported through the nitration of 2,3-dimethylpyridine-N-oxide. patsnap.com

| Starting Material | Nitrating Agent | Temperature (°C) | Reaction Time | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Pyridine-N-oxide | Fuming HNO₃ / H₂SO₄ | 125-130 | 3 h | 4-Nitropyridine-N-oxide | 42 | oc-praktikum.de |

| 2-Chloropyridine-N-oxide | 90% HNO₃ / H₂SO₄ | up to 115 | 4 h | 2-Chloro-4-nitropyridine-N-oxide | Not specified | prepchem.com |

| 2,3-Dimethylpyridine-N-oxide | Conc. HNO₃ / H₂SO₄ | 80-85 | 2 h | 2,3-Dimethyl-4-nitropyridine-N-oxide | 92.9 | patsnap.com |

The regioselectivity of nitration in substituted pyridine systems is a critical consideration. As mentioned, the N-oxide functionality is a powerful directing group for nitration at the 4-position. The electronic properties of other substituents on the pyridine ring can also influence the position of nitration. Generally, electron-donating groups can enhance the reactivity of the ring towards electrophilic attack, while electron-withdrawing groups have a deactivating effect.

In the context of synthesizing this compound, the ideal precursor would be 2-methoxypyridine-N-oxide. The nitration of this compound is expected to proceed with high regioselectivity to the 4-position due to the directing effect of the N-oxide group. The methoxy group at the 2-position, being an electron-donating group, would further activate the ring, potentially allowing for milder nitration conditions compared to unsubstituted pyridine N-oxide. The synthesis of 2-methoxypyridine-N-oxide itself can be achieved by the oxidation of 2-methoxypyridine using reagents such as a urea-hydrogen peroxide mixture. google.com The subsequent nitration would then provide this compound-N-oxide, which can be deoxygenated to afford the final product, this compound.

Advanced Synthetic Approaches and Process Optimization

The synthesis of this compound and related compounds has evolved from traditional batch methods to more sophisticated approaches that offer greater efficiency, safety, and control. These advancements focus on optimizing reaction conditions and employing modern technologies to improve yield and purity.

Continuous flow chemistry has emerged as a powerful technology for the synthesis of nitropyridines, addressing many of the safety and scalability challenges associated with traditional batch processing. rsc.orgflinders.edu.au This methodology involves pumping reagents through a network of tubes or channels where mixing and reaction occur, offering precise control over parameters like temperature, pressure, and residence time. flinders.edu.au

The nitration of pyridine derivatives is often highly exothermic and can involve unstable intermediates, making temperature control critical. Flow reactors, with their high surface-area-to-volume ratio, provide superior heat transfer compared to large batch reactors, significantly reducing the risk of thermal runaways. flinders.edu.augoogle.com This enhanced safety profile is particularly important when handling highly energetic nitration products. researchgate.net

A notable example is the two-step continuous flow synthesis of 4-nitropyridine (B72724) from pyridine N-oxide. researchgate.net In this process, the nitration of pyridine N-oxide is performed in the first step, followed by a deoxygenation reaction. The use of a continuous flow system minimizes the accumulation of the potentially explosive nitration product, enabling safer scale-up. researchgate.net This method achieves a high throughput and yield, demonstrating the industrial viability of flow chemistry for this class of compounds. researchgate.netnjtech.edu.cn

| Parameter | Batch Process (Literature) | Continuous Flow Process |

|---|---|---|

| Overall Yield | 57% | 83% |

| Throughput | Lower, limited by batch size and safety | 0.716 kg per day |

| Safety | Risk of thermal runaway and accumulation of energetic intermediates | Enhanced safety due to superior heat transfer and minimal intermediate accumulation |

| By-products | Potential for undesired isomers | High selectivity, undesired by-products are almost avoided |

Table 1. Comparison of Batch vs. Continuous Flow Synthesis for 4-Nitropyridine. researchgate.net

Catalysis plays a crucial role in the synthesis of nitropyridines, primarily by enhancing the reactivity of the nitrating agent and controlling the regioselectivity of the reaction. In the nitration of pyridine N-oxides, a common route to 4-nitro derivatives, a mixture of nitric acid and a strong acid catalyst is typically employed.

Concentrated sulfuric acid is a widely used catalyst in these reactions. google.com It serves two main functions: it acts as a dehydrating agent and protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. This activation is essential for the electrophilic attack on the electron-deficient pyridine ring system. The choice of catalyst and reaction conditions is critical for directing the nitration to the desired position, typically the 4-position in pyridine N-oxide, and avoiding the formation of undesired isomers like 2-nitropyridine. researchgate.netnjtech.edu.cn

The reaction medium itself, often the strong acid catalyst, influences the reaction rate and outcome. The optimization of the ratio of sulfuric acid to nitric acid and the precise control of temperature are key to achieving high conversion and selectivity. researchgate.netgoogle.com

Multi-step Synthetic Sequences Incorporating the this compound Scaffold

The this compound scaffold is a valuable building block in organic synthesis due to the versatile reactivity of its functional groups. The electron-withdrawing nitro group and the electron-donating methoxy group allow for a range of chemical transformations, making it a key intermediate in the construction of more complex molecules. nih.gov

Nitropyridine derivatives are important precursors for the synthesis of fused heterocyclic systems, which are core structures in many pharmaceutical and materials science applications. mdpi.com The nitro group can be reduced to an amino group, which can then participate in cyclization reactions. Alternatively, the nitro group can activate the pyridine ring for nucleophilic substitution, enabling the introduction of functionalities that can subsequently be used to build new rings. nih.govrsc.org

For instance, substituted 3-nitropyridines have been used to synthesize fused polycyclic systems like pyridobenzothiazines. In one study, 2-phenylthio-3-nitropyridine underwent reductive cyclization using triethyl phosphite (B83602) to yield 5H-pyrido[2,3-b] flinders.edu.aunih.govbenzothiazine. rsc.org This transformation highlights how the nitropyridine core can be elaborated into more complex heterocyclic structures. Although this example uses a 3-nitro isomer, the principle demonstrates the utility of the nitropyridine scaffold in constructing fused ring systems.

| Nitropyridine Precursor | Reaction Type | Resulting Complex Heterocyclic System | Reference |

|---|---|---|---|

| 2-Phenylthio-3-nitropyridine | Reductive Cyclization | 5H-pyrido[2,3-b] flinders.edu.aunih.govbenzothiazine | rsc.org |

| 4-Phenylthio-3-nitropyridine | Reductive Cyclization | 5H-pyrido[3,4-b] flinders.edu.aunih.govbenzothiazine | rsc.org |

Table 2. Examples of Nitropyridine Scaffolds as Precursors to Complex Heterocycles. rsc.org

The functionalization of the this compound scaffold is primarily dictated by the electronic properties of the nitro and methoxy groups. The strong electron-withdrawing nature of the 4-nitro group significantly activates the pyridine ring towards nucleophilic aromatic substitution (SNAr). nih.gov This allows for the displacement of leaving groups at positions 2 and 6.

In the case of this compound, the methoxy group itself can act as a leaving group and be substituted by various nucleophiles. This reaction provides a direct route to introduce a wide array of functional groups at the 2-position. Common nucleophiles used in these reactions include amines, alkoxides, and thiolates, leading to the formation of substituted 2-aminopyridines, 2-alkoxypyridines, and 2-thiopyridines, respectively.

Furthermore, the nitro group itself can be chemically transformed. A primary derivatization strategy is the reduction of the nitro group to an amine (NH₂). This resulting 4-amino-2-methoxypyridine (B1296289) is a versatile intermediate. The amino group can be further modified through diazotization, acylation, or alkylation, opening pathways to a diverse range of derivatives with different electronic and structural properties. This dual reactivity of both the ring positions and the nitro group makes this compound a highly adaptable scaffold in multi-step synthesis. nih.gov

Reactivity Profiles and Mechanistic Investigations

Nucleophilic Aromatic Substitution (SNAr) Reaction Mechanisms

The structure of 2-Methoxy-4-nitropyridine, featuring a methoxy (B1213986) group and a nitro group on a pyridine (B92270) ring, makes it an interesting substrate for studying Nucleophilic Aromatic Substitution (SNAr) reactions. The interplay between the electron-withdrawing nitro group and the inherent electronic properties of the pyridine ring governs its reactivity.

The pyridine ring itself is inherently electron-deficient compared to benzene (B151609) due to the presence of the electronegative nitrogen atom. quora.comuoanbar.edu.iq This nitrogen atom withdraws electron density from the ring carbons via an inductive effect, making the ring less reactive towards electrophiles but more susceptible to attack by nucleophiles. quora.comyoutube.com

The addition of a nitro group (-NO₂) at the 4-position drastically enhances this electron deficiency. The nitro group is a powerful electron-withdrawing group, acting through both a strong negative inductive effect (-I) and a negative resonance effect (-M). brainly.com It actively pulls electron density away from the pyridine ring, further depleting it of electrons and significantly increasing its electrophilicity. brainly.comresearchgate.net This deactivation is so strong that it makes the ring highly susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitro group (the C-2 and C-4 positions). byjus.comwikipedia.org

In this compound, the nucleophilic attack is highly favored at the C-2 and C-4 positions because the negative charge of the resulting intermediate can be effectively delocalized onto the electronegative nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group. wikipedia.orgstackexchange.com This stabilization of the intermediate is crucial for the SNAr mechanism to proceed. The presence of the nitro group is therefore a key activating feature for nucleophilic aromatic substitution on the pyridine ring. wikipedia.org

The kinetics of SNAr reactions involving substrates like this compound are typically studied under pseudo-first-order conditions. nih.gov The reaction generally follows a two-step addition-elimination mechanism, although concerted mechanisms have also been proposed. frontiersin.orgnih.gov The first step, the nucleophilic attack to form a high-energy intermediate, is usually the rate-determining step. stackexchange.com

The rate of the reaction is significantly influenced by several factors:

Nucleophile Strength: Stronger nucleophiles generally lead to faster reaction rates.

Solvent: The solvent composition can have a profound effect on the reaction kinetics, influencing the stability of the reactants and the transition state. nih.govresearchgate.net

Leaving Group: The nature of the leaving group (in this case, the methoxy group) affects the second step of the reaction, the elimination phase.

Kinetic studies on analogous compounds, such as 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole reacting with anilines, have shown how electronic and solvent effects can alter the reaction mechanism. nih.govresearchgate.net For instance, changes in solvent composition can shift the rate-limiting step of the reaction. nih.gov Brønsted-type plots, which correlate reaction rates with the pKa of the nucleophile, are often used to probe the mechanism. Linear Brønsted plots suggest a consistent mechanism across a series of nucleophiles, while curved plots can indicate a change in the rate-determining step or a more complex interaction. frontiersin.orgresearchgate.net

Table 1: Representative Kinetic Parameters for SNAr Reactions of Related Nitroaromatic Compounds

| Substrate | Nucleophile | Solvent | Rate Constant (k) | Mechanism Type |

|---|---|---|---|---|

| 2,4-Dinitrochlorobenzene | Aniline | Methanol (B129727) | 4.5 x 10-4 M-1s-1 | Stepwise (SNAr) |

| 1-Chloro-2,4-dinitrobenzene | Piperidine | Acetonitrile | 3.9 M-1s-1 | Stepwise (SNAr) |

| 2-Chloro-5-nitropyrimidine | Alicyclic Amines | Aqueous | Variable | Debated (Stepwise vs. Concerted) |

The hallmark of the stepwise SNAr mechanism is the formation of a distinct anionic σ-adduct known as a Meisenheimer complex. wikipedia.orgfrontiersin.org In the reaction of this compound with a nucleophile (Nu⁻), the nucleophile attacks the C-2 position, breaking the aromaticity of the ring and forming a tetrahedral intermediate where both the methoxy group and the nucleophile are attached to the same carbon.

This Meisenheimer complex is stabilized by resonance, with the negative charge delocalized over the pyridine ring nitrogen and, crucially, the ortho and para electron-withdrawing groups. wikipedia.org For an attack at the C-2 position of this compound, the negative charge is effectively delocalized onto the nitrogen atom of the pyridine ring and the oxygen atoms of the 4-nitro group. This stabilization lowers the activation energy for its formation. researchgate.net

While Meisenheimer complexes have long been considered essential intermediates in SNAr reactions, recent research has opened a debate on their precise role. researchgate.netbris.ac.uk Some computational and kinetic studies suggest that in certain cases, the reaction may proceed through a concerted mechanism where bond formation and bond breaking occur simultaneously. nih.gov In such a scenario, the structure corresponding to the Meisenheimer complex would represent a transition state rather than a stable, observable intermediate. nih.govresearchgate.net The stability of the Meisenheimer complex, and thus whether the reaction is stepwise or concerted, can depend on the specific reactants, leaving group, and reaction conditions. frontiersin.org

Reduction Reactions of the Nitro Group to Amino Functionality

The nitro group of this compound can be readily reduced to a primary amino group (-NH₂), yielding 4-amino-2-methoxypyridine (B1296289). This transformation is a fundamental process in synthetic chemistry and can be achieved through various methods.

Catalytic hydrogenation is a clean and efficient method for the reduction of nitroarenes. This process typically involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst.

Commonly used catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. mit.eduresearchgate.net The reaction is usually carried out in a solvent such as ethanol, methanol, or ethyl acetate (B1210297) under varying pressures of hydrogen and at different temperatures. rsc.org The process is generally highly selective for the nitro group, leaving other functional groups on the aromatic ring intact. Kinetic analyses of similar reactions have shown that the process can be modeled to achieve high conversion and selectivity for the desired amine product. mit.edu

Besides catalytic hydrogenation, several chemical reagents are effective for the reduction of the nitro group. These methods are often preferred when specific laboratory conditions or chemoselectivity are required.

Metal/Acid Reductions (e.g., Fe/HCl, Sn/HCl): The use of a metal, such as iron, tin, or zinc, in the presence of a strong acid like hydrochloric acid is a classical and reliable method for nitro group reduction. These reactions generate the corresponding anilinium salt, which is then neutralized with a base to liberate the free amine. This method is robust and widely applicable.

Catalytic Transfer Hydrogenation (CTH): This technique uses a hydrogen donor molecule in the presence of a catalyst, avoiding the need for pressurized hydrogen gas. A very common and effective system is the use of ammonium (B1175870) formate (B1220265) (HCOONH₄) with a palladium on carbon (Pd/C) catalyst. researchgate.netsemanticscholar.org The ammonium formate decomposes in situ to provide the hydrogen for the reduction. This method is known for its mild reaction conditions, high yields, and rapid reaction times, sometimes enhanced by microwave heating. mdma.chresearchgate.net Other hydrogen donors like hydrazine (B178648) hydrate (B1144303) can also be used. researchgate.net

Sodium Dithionite (B78146) (Na₂S₂O₄): Sodium dithionite is another reducing agent capable of converting nitro groups to amines, typically in an aqueous or mixed aqueous-organic solvent system. It offers a milder alternative to some metal-acid systems.

Table 2: Comparison of Common Methods for Nitro Group Reduction

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C (or Pt/C, Raney Ni) | 1-50 atm H₂, RT-100°C, Methanol/Ethanol | Clean, high yield, high selectivity | Requires specialized pressure equipment |

| Metal/Acid Reduction | Fe/HCl or Sn/HCl | Reflux in aqueous acid | Inexpensive, reliable, scalable | Strongly acidic, produces metal waste |

| Catalytic Transfer Hydrogenation | Ammonium Formate, Pd/C | RT-80°C, Methanol/Ethanol | No pressurized H₂, mild conditions, fast | Catalyst can be expensive |

| Sodium Dithionite | Na₂S₂O₄ | Aqueous or biphasic system, RT-Reflux | Mild conditions, avoids heavy metals | Can have moderate yields, requires aqueous media |

Electrophilic Substitution Reactions on the Pyridine Nucleus

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally less facile than on benzene due to the electron-withdrawing nature of the ring nitrogen atom, which deactivates the nucleus towards attack by electrophiles. However, the reactivity and regioselectivity of substitution are significantly influenced by the electronic properties of the substituents present on the ring.

The regiochemical outcome of electrophilic substitution on the this compound ring is determined by the combined influence of the methoxy (-OCH₃) and nitro (-NO₂) groups. These substituents exert competing electronic effects.

Methoxy Group (-OCH₃): Located at the C-2 position, the methoxy group is a powerful activating group. organicchemistrytutor.com It exerts a strong +M (mesomeric) or +R (resonance) effect by donating its lone pair of electrons to the aromatic system, thereby increasing the electron density of the ring. This effect is most pronounced at the ortho (C-3) and para (C-6) positions relative to the methoxy group. youtube.com The methoxy group also has a -I (inductive) effect due to the electronegativity of the oxygen atom, but the resonance effect is dominant in directing electrophilic attack. nih.gov Therefore, the methoxy group strongly directs incoming electrophiles to the C-3 and C-5 positions (the C-6 position is equivalent to C-2 in terms of its relationship to the C-4 nitro group, but the C-5 position is para to the methoxy group).

Nitro Group (-NO₂): Positioned at C-4, the nitro group is a potent deactivating group. youtube.com It strongly withdraws electron density from the pyridine nucleus through both a -M/-R effect and a -I effect. This deactivation makes electrophilic substitution reactions significantly more difficult to achieve compared to unsubstituted pyridine. unizin.org The nitro group directs incoming electrophiles to the meta positions (C-3 and C-5) relative to itself. youtube.com

Combined Effect: In this compound, both groups direct incoming electrophiles to the same positions: C-3 and C-5. The powerful activating and ortho, para-directing nature of the methoxy group is the controlling factor in determining the position of electrophilic attack. reddit.com Although the nitro group deactivates the entire ring, the activation provided by the methoxy group makes substitution possible at the positions it favors. Electrophilic attack is therefore predicted to occur at the C-3 and C-5 positions.

Halogenation is a characteristic electrophilic aromatic substitution reaction. The bromination of activated pyridine rings can be achieved using reagents like N-Bromosuccinimide (NBS), which serves as a source of electrophilic bromine, often under milder conditions than using elemental bromine. researchgate.netmdma.ch The use of NBS can offer high regioselectivity in the halogenation of activated aromatic and heteroaromatic compounds. nih.govorganic-chemistry.org

In the case of this compound, the directing effects discussed previously dictate that bromination will occur at either the C-3 or C-5 position. Research on similarly substituted pyridines, such as 2-methoxy-4-methyl-3-nitropyridine, has shown that halogenation occurs at the C-5 position, which is ortho to the methoxy group and meta to the nitro group. chemicalbook.com This suggests a preference for substitution at the C-5 position in this compound as well. The reaction with NBS is anticipated to proceed with high regioselectivity, yielding 5-bromo-2-methoxy-4-nitropyridine. The reaction is often catalyzed by acids or proceeds in polar solvents which help to polarize the N-Br bond of NBS, enhancing its electrophilicity. nsf.gov

| Reagent | Substrate | Expected Product | Solvent | Conditions |

| N-Bromosuccinimide (NBS) | This compound | 5-Bromo-2-methoxy-4-nitropyridine | Acetonitrile or Dichloromethane | Room Temperature |

Transformations Involving the Methoxy Group

The methoxy group at the C-2 position is itself a site of reactivity, allowing for further functionalization of the molecule.

The C-O bond of aryl methyl ethers can be cleaved under strong acidic conditions, most commonly with hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orglibretexts.org This reaction converts the methoxy group into a hydroxyl group, transforming this compound into 2-hydroxy-4-nitropyridine. The latter exists in tautomeric equilibrium with its more stable pyridone form, 4-nitro-2(1H)-pyridone. google.com

The mechanism involves the initial protonation of the ether oxygen by the strong acid, which converts the methoxy group into a good leaving group (methanol). chemistrysteps.com A halide ion (I⁻ or Br⁻) then acts as a nucleophile and attacks the methyl carbon in a bimolecular nucleophilic substitution (SN2) reaction, displacing the protonated pyridine moiety and forming a methyl halide. masterorganicchemistry.com

General Reaction Scheme: this compound + HX → 4-Nitro-2(1H)-pyridone + CH₃X (where X = Br, I)

Direct oxidation of the methoxy group on an aromatic ring to a carbonyl or carboxylic acid functionality without cleavage is not a standard transformation. The typical reaction involving oxidation at this position is the conversion of the 2-methoxypyridine (B126380) moiety into a 2-pyridone, which contains a carbonyl group as part of an amide system. This transformation is functionally an oxidation of the pyridine ring system coupled with demethylation. As described in the section on ether cleavage (3.4.1), this is most commonly achieved via demethylation with strong acid rather than a direct oxidation reaction. stackexchange.com

Alternatively, in related systems, oxidation can sometimes refer to the formation of a pyridine N-oxide. nih.gov However, for transformations specifically involving the methoxy group leading to a carbonyl, the conversion to the corresponding 2-pyridone is the primary and most relevant chemical pathway.

Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions

While the pyridine nucleus of this compound is deactivated towards electrophilic attack, it is highly activated for nucleophilic aromatic substitution (SNAr). wikipedia.org The electron-withdrawing nitro group at the C-4 position strongly activates the ortho (C-3, C-5) and para (C-2, C-6) positions towards attack by nucleophiles. stackexchange.com In this molecule, the methoxy group is located at the C-2 position, which is para to the activating nitro group, making it a good leaving group in SNAr reactions. researchgate.net

This reactivity allows for the formation of a variety of carbon-carbon and carbon-heteroatom bonds by displacing the methoxy group.

Carbon-Carbon Bond Formation: Strong carbon nucleophiles, such as carbanions derived from active methylene (B1212753) compounds or organometallic reagents, can potentially displace the methoxy group to form a new C-C bond at the C-2 position. Another relevant reaction is the Vicarious Nucleophilic Substitution (VNS), where a carbanion attacks a C-H position on the electron-deficient ring. acs.org

Carbon-Heteroatom Bond Formation: This is a very common and synthetically useful reaction for this class of compounds. nih.govresearchgate.net Nucleophiles containing nitrogen (amines), oxygen (alkoxides, hydroxides), or sulfur (thiolates) can readily displace the 2-methoxy group to form new C-N, C-O, or C-S bonds, respectively. youtube.commdpi.com For instance, reaction with various amines leads to the formation of 2-amino-4-nitropyridine derivatives. This high reactivity in SNAr reactions makes this compound a valuable intermediate in the synthesis of substituted pyridines. researchgate.net

The table below summarizes representative SNAr reactions.

| Nucleophile (Nu⁻) | Reagent Example | Product Type | Bond Formed |

| Amine (R₂NH) | Piperidine, Morpholine | 2-(Amino)-4-nitropyridine | C-N |

| Alkoxide (RO⁻) | Sodium Ethoxide | 2-(Alkoxy)-4-nitropyridine | C-O |

| Thiolate (RS⁻) | Sodium Thiophenoxide | 2-(Thioether)-4-nitropyridine | C-S |

| Cyanide (CN⁻) | Sodium Cyanide | 2-Cyano-4-nitropyridine | C-C |

Cross-Coupling Reactions (e.g., Suzuki, Heck, Stille) with the Pyridine Ring

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and halogenated or activated pyridine derivatives are common substrates in these transformations. While specific examples involving this compound are not extensively documented in readily available literature, the general mechanisms of Suzuki, Heck, and Stille reactions provide a framework for predicting its potential reactivity. For these reactions to occur, a suitable leaving group (typically a halogen) is required on the pyridine ring. Assuming a halogenated precursor to this compound, such as 2-methoxy-3-bromo-4-nitropyridine, could be employed, the following reactions are mechanistically plausible.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. wikipedia.org The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid derivative, and reductive elimination to form the new C-C bond and regenerate the catalyst. nrochemistry.comlibretexts.org The electron-deficient nature of the nitropyridine ring would likely facilitate the initial oxidative addition step. A study on the Suzuki-Miyaura cross-coupling of 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) demonstrated that regioselective substitution is possible on a polysubstituted pyridine ring, suggesting that selective coupling on a similarly substituted this compound derivative could be achieved. beilstein-journals.org

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium species. wikipedia.org The mechanism typically proceeds through oxidative addition, migratory insertion of the alkene into the palladium-aryl bond, and subsequent β-hydride elimination. nih.gov The presence of the nitro group would activate the pyridine ring, making the aryl halide precursor a suitable candidate for this transformation. Intramolecular versions of the Heck reaction are also valuable for constructing cyclic systems. youtube.com

Stille Reaction: In the Stille reaction, an organotin compound is coupled with an organic halide using a palladium catalyst. wikipedia.org The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. openochem.org Organostannanes are stable to air and moisture, but their toxicity is a significant drawback. youtube.com The reaction can tolerate a wide variety of functional groups, which would be advantageous for complex syntheses involving derivatives of this compound.

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Nucleophile | Electrophile | Key Mechanistic Steps | Product |

| Suzuki-Miyaura | Organoboron Compound (e.g., R-B(OH)₂) | Organic Halide (e.g., Ar-X) | Oxidative Addition, Transmetalation, Reductive Elimination | Biaryl or Vinylarene |

| Heck | Alkene | Organic Halide (e.g., Ar-X) | Oxidative Addition, Migratory Insertion, β-Hydride Elimination | Substituted Alkene |

| Stille | Organotin Compound (e.g., R-SnBu₃) | Organic Halide (e.g., Ar-X) | Oxidative Addition, Transmetalation, Reductive Elimination | Biaryl or Vinylarene |

Vicarious Nucleophilic Substitution (VNS) in Nitropyridine Derivatives

Vicarious Nucleophilic Substitution (VNS) is a significant reaction for the C-H functionalization of electron-deficient aromatic rings, such as nitropyridines. This reaction allows for the introduction of a substituent onto the ring by replacing a hydrogen atom, typically ortho or para to a nitro group. The VNS reaction is a special type of nucleophilic aromatic substitution where the nucleophile carries a leaving group that is eliminated during the reaction.

The general mechanism of VNS involves the addition of a carbanion (bearing a leaving group, X) to the electron-deficient aromatic ring to form a σ-adduct. This is followed by a base-induced β-elimination of HX from the adduct, and subsequent protonation during workup restores aromaticity. Electrophilic nitropyridines are known to react with sulfonyl-stabilized carbanions through this pathway.

For this compound, the nitro group strongly activates the pyridine ring towards nucleophilic attack. The positions ortho to the nitro group (positions 3 and 5) are the most likely sites for VNS. The methoxy group at position 2 may exert some steric hindrance, potentially influencing the regioselectivity of the attack.

Table 2: Regioselectivity in Vicarious Nucleophilic Substitution of Nitropyridines

| Nitropyridine Derivative | Position of Nitro Group | Predicted VNS Position(s) | Influencing Factors |

| 2-Nitropyridine | 2 | 3 and 5 | Electronic activation |

| 3-Nitropyridine (B142982) | 3 | 2 and 4 | Electronic activation |

| 4-Nitropyridine (B72724) | 4 | 3 and 5 | Electronic activation |

| This compound | 4 | 3 and 5 | Electronic activation by NO₂, potential steric hindrance from OMe |

Intramolecular Cyclization and Rearrangement Mechanisms

The functional groups present in this compound and its derivatives can participate in various intramolecular cyclization and rearrangement reactions, often leading to the formation of novel heterocyclic systems.

One potential rearrangement is a sigmatropic shift. For instance, the nitration of pyridine compounds with N₂O₅ can lead to the formation of unstable dihydropyridine (B1217469) intermediates, which can then undergo a wiley-vch.deorganic-chemistry.org sigmatropic shift of the nitro group to yield the final nitropyridine product. rsc.org This highlights the potential for the nitro group in this compound to participate in rearrangement processes.

Intramolecular cyclizations can also be envisioned. For example, derivatives of this compound with appropriate side chains could undergo cyclization. A transition-metal-free intramolecular redox cyclization has been reported for the synthesis of cinnolines from 2-nitrobenzyl alcohol, where the nitro group is involved in the formation of a new heterocyclic ring. nih.gov This suggests that the nitro group of this compound could be a key participant in similar intramolecular transformations if a suitable reacting partner is present within the same molecule.

Another class of relevant rearrangements is the Beckmann rearrangement, which involves the transformation of an oxime to an amide. masterorganicchemistry.com While not a direct reaction of this compound itself, derivatives bearing a ketoxime function could undergo such rearrangements to produce lactams, further expanding the synthetic utility of this scaffold.

Table 3: Potential Intramolecular Reactions of this compound Derivatives

| Reaction Type | Key Functional Group | Potential Product | Mechanistic Feature |

| Sigmatropic Rearrangement | Nitro Group | Isomeric Nitropyridine | wiley-vch.deorganic-chemistry.org shift of the nitro group |

| Intramolecular Redox Cyclization | Nitro Group and a side chain | Fused Heterocycle (e.g., Cinnoline derivative) | Internal redox reaction followed by cyclization |

| Beckmann Rearrangement | Ketoxime derivative | Lactam | Migration of a group anti to the oxime leaving group |

Advanced Spectroscopic Characterization and Computational Chemistry Studies

Vibrational Spectroscopy for Molecular Structure Elucidation

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a powerful tool for identifying the characteristic functional groups within a molecule. For 2-Methoxy-4-nitropyridine, the infrared spectrum is expected to display a series of absorption bands corresponding to the distinct vibrational modes of its constituent parts.

Key expected vibrational frequencies are associated with the nitro (NO₂), methoxy (B1213986) (O-CH₃), and pyridine (B92270) ring moieties. The nitro group typically exhibits strong, characteristic asymmetric and symmetric stretching vibrations. Based on analyses of similar nitro-substituted pyridine compounds, these are anticipated in the regions of 1510-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

The methoxy group vibrations include C-H stretching, bending, and rocking modes, as well as C-O stretching. The asymmetric and symmetric stretching vibrations of the methyl C-H bonds are generally observed around 2950-3000 cm⁻¹ and 2850 cm⁻¹, respectively. The C-O stretching vibration of the methoxy group attached to the aromatic ring is expected to produce a strong band in the 1230-1270 cm⁻¹ region.

Vibrations of the pyridine ring involve C-H stretching, C=C and C=N ring stretching, and various in-plane and out-of-plane bending modes. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The ring stretching vibrations, which are sensitive to substitution patterns, are expected in the 1400-1610 cm⁻¹ range.

Table 1: Expected FT-IR Vibrational Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Weak to Medium |

| Asymmetric CH₃ Stretch (Methoxy) | ~2960 | Medium |

| Symmetric CH₃ Stretch (Methoxy) | ~2850 | Medium |

| C=C, C=N Ring Stretch | 1400 - 1610 | Medium to Strong |

| Asymmetric NO₂ Stretch | 1510 - 1560 | Strong |

| Symmetric NO₂ Stretch | 1345 - 1385 | Strong |

| C-O Stretch (Methoxy) | 1230 - 1270 | Strong |

Fourier Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Analysis

FT-Raman spectroscopy serves as a valuable complement to FT-IR, as different selection rules govern the activity of vibrational modes. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that induce a change in the polarizability of the molecule.

In the FT-Raman spectrum of this compound, vibrations of the aromatic ring and the symmetric stretch of the nitro group are expected to be particularly strong. The ring breathing mode, a symmetric vibration of the entire pyridine ring, often gives rise to a prominent Raman band. Symmetrical vibrations and those involving non-polar bonds generally produce more intense Raman signals. Therefore, the symmetric NO₂ stretching vibration, expected around 1345-1385 cm⁻¹, should be easily identifiable. Conversely, the asymmetric NO₂ stretch is typically weaker in the Raman spectrum. The non-polar C=C bonds of the pyridine ring are also expected to show strong signals in the 1400-1610 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

NMR spectroscopy is an indispensable technique for mapping the carbon-hydrogen framework of a molecule by probing the magnetic environments of ¹H and ¹³C nuclei.

Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

The ¹H-NMR spectrum of this compound is predicted to show distinct signals for the methoxy group protons and the three aromatic protons on the pyridine ring. The methoxy group protons (-OCH₃) are expected to appear as a sharp singlet, typically in the range of δ 3.9-4.1 ppm.

The three protons on the pyridine ring (H-3, H-5, and H-6) will exhibit chemical shifts in the aromatic region (δ 7.0-9.0 ppm). Their precise locations are influenced by the electronic effects of the substituents. The nitro group at the C-4 position is a strong electron-withdrawing group, which will significantly deshield the adjacent protons (H-3 and H-5). The methoxy group at C-2 is electron-donating, which would typically shield adjacent protons. The interplay of these effects will determine the final chemical shifts. H-3, being adjacent to both the electron-withdrawing nitro group and the nitrogen atom, is expected to be the most deshielded. H-5 will also be strongly deshielded by the nitro group. H-6 will be influenced by the methoxy group and the ring nitrogen. The signals for these ring protons will appear as doublets or doublets of doublets, depending on their coupling with neighboring protons.

Table 2: Predicted ¹H-NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -OCH₃ | 3.9 - 4.1 | Singlet |

| Ring Protons (H-3, H-5, H-6) | 7.5 - 9.0 | Doublets / Doublet of Doublets |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Spectroscopy

The ¹³C-NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, six distinct signals are expected: one for the methoxy carbon and five for the pyridine ring carbons.

The methoxy carbon (-OCH₃) signal is anticipated to appear in the range of δ 55-60 ppm. The pyridine ring carbons will resonate in the aromatic region (δ 110-170 ppm). The carbon atom attached to the methoxy group (C-2) and the carbon bearing the nitro group (C-4) are expected to be significantly affected. C-2 will be shifted downfield due to the electronegative oxygen atom, while C-4 will also be downfield due to the strong deshielding effect of the nitro group. The chemical shifts of C-3, C-5, and C-6 will be influenced by their proximity to the substituents and the ring nitrogen atom. Computational methods, such as Density Functional Theory (DFT), are often employed to predict these chemical shifts with high accuracy and aid in the definitive assignment of each carbon signal.

Table 3: Predicted ¹³C-NMR Chemical Shift Ranges for this compound

| Carbon | Predicted Chemical Shift Range (δ, ppm) |

|---|---|

| -OCH₃ | 55 - 60 |

| C-2 | 160 - 165 |

| C-3 | 110 - 120 |

| C-4 | 150 - 155 |

| C-5 | 115 - 125 |

| C-6 | 145 - 150 |

Electronic Absorption and Emission Spectroscopy

Electronic absorption spectroscopy, typically using UV-Visible light, investigates the electronic transitions within a molecule. The spectrum of this compound is expected to be characterized by absorptions corresponding to π→π* and n→π* transitions. The pyridine ring constitutes a π-conjugated system, and the presence of both an electron-donating group (-OCH₃) and an electron-withdrawing group (-NO₂) is likely to create intramolecular charge-transfer (ICT) character in the electronic transitions. This typically results in absorption bands at longer wavelengths (a bathochromic or red shift) compared to unsubstituted pyridine. The π→π* transitions are expected to be intense and appear in the UV region, while the n→π* transitions, involving the non-bonding electrons on the nitrogen and oxygen atoms, are generally weaker and may also appear in the UV region. The exact absorption maxima (λmax) can be influenced by solvent polarity.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The spectrum of this compound is expected to be characterized by electronic transitions involving the pyridine ring, the nitro group (-NO₂), and the methoxy group (-OCH₃).

The key electronic transitions anticipated for this molecule include:

π → π* transitions: These high-energy transitions involve the excitation of electrons from bonding (π) to anti-bonding (π*) orbitals within the aromatic pyridine ring. The presence of the electron-withdrawing nitro group and the electron-donating methoxy group would likely shift the absorption maxima (λₘₐₓ) compared to unsubstituted pyridine.

n → π* transitions: These transitions involve the excitation of non-bonding electrons (from the nitrogen atom in the pyridine ring and the oxygen atoms of the nitro and methoxy groups) to an anti-bonding (π) orbital of the aromatic ring. These transitions are typically of lower energy and intensity than π → π transitions.

While specific experimental λₘₐₓ values for this compound are not available, studies on analogous compounds, such as 4-nitropyridine (B72724) N-oxide, show significant absorption in the 330-355 nm range, suggesting that this compound would also absorb in the UV region.

Table 1: Anticipated Electronic Transitions for this compound

| Type of Transition | Chromophore | Expected Wavelength Region |

|---|---|---|

| π → π* | Pyridine ring, Nitro group | High-energy UV (Short wavelength) |

Photoluminescence and Fluorescence Spectroscopy

Photoluminescence and fluorescence spectroscopy measure the light emitted by a substance after it has absorbed photons. While many aromatic pyridine derivatives are known to be luminescent, no specific fluorescence or phosphorescence data has been reported for this compound. The presence of the nitro group, which can quench fluorescence through intersystem crossing, may result in weak or non-existent fluorescence for this compound. However, studies on other substituted 2-methoxypyridine (B126380) compounds have reported fluorescence in both solution and the solid state, indicating that emissive properties are highly dependent on the specific substitution pattern.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides precise information about the molecular weight of a compound and can reveal structural details through the analysis of its fragmentation patterns.

The molecular formula of this compound is C₆H₆N₂O₃, which corresponds to a molecular weight of 154.12 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z of 154.

The fragmentation of the molecular ion would be influenced by the stability of the resulting fragments. Common fragmentation pathways for aromatic nitro compounds and methoxy-substituted pyridines would be anticipated.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 154 | [C₆H₆N₂O₃]⁺ | (Molecular Ion) |

| 139 | [C₅H₆N₂O₂]⁺ | •CH₃ (Methyl radical) |

| 124 | [C₆H₆NO₂]⁺ | •NO (Nitric oxide) |

| 123 | [C₅H₃N₂O₂]⁺ | •OCH₃ (Methoxy radical) |

| 108 | [C₆H₆NO]⁺ | •NO₂ (Nitrogen dioxide) |

X-ray Diffraction (XRD) and Crystal Structure Analysis

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid.

Powder X-ray Diffraction for Crystalline Phase Identification

Powder X-ray diffraction (PXRD) is used to identify the crystalline phases of a bulk material. A PXRD pattern for this compound would consist of a series of peaks at specific diffraction angles (2θ), which serve as a unique "fingerprint" for its crystalline form. Data from related compounds like 4-methoxy-2-nitroaniline show distinct diffraction patterns confirming their crystalline nature, and a similar result would be expected for the title compound. researchgate.net

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, C-H...O Contacts)

The way molecules pack in a crystal is governed by intermolecular interactions. In the absence of strong hydrogen bond donors (like N-H or O-H), the crystal packing of this compound would be primarily directed by weaker interactions. The most significant of these would likely be C-H···O hydrogen bonds. These interactions would involve the hydrogen atoms of the pyridine ring and the methoxy group acting as donors, and the highly electronegative oxygen atoms of the nitro group acting as acceptors. These contacts play a crucial role in the formation of stable supramolecular architectures in the solid state.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-nitropyridine N-oxide |

| 2-methoxy-4,6-diphenylnicotinonitrile |

Hirshfeld Surface Analysis and 2D-Fingerprint Plots for Interaction Quantification

Key mapped properties include d_norm, which identifies regions of close intermolecular contact, and the shape index, which highlights the molecule's surface shape. Flat areas on the surface are indicative of potential π–π stacking interactions. github.io

To quantify these interactions, a 2D-fingerprint plot is generated from the Hirshfeld surface. crystalexplorer.netyoutube.com This plot summarizes all intermolecular interactions by graphing the distance from the surface to the nearest nucleus inside (d_i) against the distance to the nearest nucleus outside (d_e). The resulting plot provides a "fingerprint" of the interactions, where the frequency of each (d_e, d_i) pair is color-coded, with red indicating the highest frequency of occurrence. crystalexplorer.net

For pyridine derivatives, this analysis reveals the dominant forces governing crystal cohesion. In a study of the structurally similar compound 4-allyl-2-methoxy-6-nitrophenol, Hirshfeld analysis quantified the contributions of various interactions to the crystal packing. researchgate.net The findings showed that H···H, O···H/H···O, and C···H/H···C contacts were the most significant, underscoring the importance of hydrogen bonding and van der Waals forces in stabilizing the crystal structure. researchgate.net

Table 1: Illustrative Example of Intermolecular Contact Contributions for 4-allyl-2-methoxy-6-nitrophenol via Hirshfeld Surface Analysis researchgate.net

| Interaction Type | Contribution Percentage (%) |

|---|---|

| H···H | 39.6 |

| O···H/H···O | 37.7 |

| C···H/H···C | 12.5 |

| C···C | 4.0 |

This data is for a related compound and serves to illustrate the typical quantitative results obtained from a Hirshfeld surface analysis.

Quantum Chemical Calculations and Theoretical Modeling

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic structure of molecules. It is widely employed for geometry optimization, where the calculation seeks the lowest energy conformation of a molecule, providing precise theoretical values for bond lengths, bond angles, and dihedral angles. nih.gov These calculations are typically performed using a specific functional, such as B3LYP, paired with a basis set like 6-311G(d,p), which defines the set of mathematical functions used to build the molecular orbitals. nih.gov

The process begins with a proposed molecular structure, which is then iteratively adjusted to minimize its total electronic energy. The resulting optimized geometry represents the most stable arrangement of the atoms in the ground state. The accuracy of this optimized structure is often validated by comparing the calculated vibrational frequencies with experimental spectroscopic data. mdpi.comscispace.com Successful geometry optimization is a prerequisite for further calculations of electronic properties, such as molecular orbital energies and electrostatic potential. mdpi.com

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies) for Chemical Reactivity

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the two most important molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comossila.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. ossila.com

Table 2: Illustrative FMO Parameters Calculated for a Tetrazolo[1,5-a]quinoline Derivative researchgate.net

| Parameter | Energy (eV) |

|---|---|

| EHOMO | - |

| ELUMO | - |

| Energy Gap (ΔE) | 4.606 |

This data is for a related compound and illustrates the typical values derived from FMO analysis.

Natural Bond Orbital (NBO) Analysis for Hyperconjugation and Charge Transfer

NBO analysis is particularly useful for understanding hyperconjugation effects, where charge is transferred between sigma (σ) and pi (π) orbitals, and for identifying significant intramolecular charge transfer (ICT) pathways. The analysis also calculates the natural atomic charges on each atom, offering insight into the electronic distribution across the molecule. scirp.org

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. It is mapped onto the molecule's electron density surface, using a color scale to indicate different electrostatic potential values. This tool is invaluable for predicting a molecule's reactive behavior by identifying sites for electrophilic and nucleophilic attack. researchgate.net

Typically, regions with a negative electrostatic potential, shown in shades of red, are electron-rich and represent likely sites for electrophilic attack. Conversely, areas with a positive electrostatic potential, colored in blue, are electron-poor and indicate sites susceptible to nucleophilic attack. researchgate.net Green areas represent neutral potential. For a molecule like this compound, the MEP surface would likely show negative potential around the oxygen atoms of the nitro group and the pyridine nitrogen, while positive potential would be expected around the hydrogen atoms. researchgate.net

Prediction of Spectroscopic Parameters (Vibrational Wavenumbers, Chemical Shifts)

Quantum chemical calculations, particularly using DFT, are highly effective in predicting spectroscopic parameters. The theoretical vibrational wavenumbers can be calculated and then compared with experimental data from FT-IR and FT-Raman spectroscopy. nih.gov A strong correlation between the calculated and observed frequencies serves to validate the accuracy of the computational model and the optimized molecular geometry. scispace.com Discrepancies between theoretical and experimental values are common due to the calculations being performed on a single molecule in the gas phase, and scaling factors are often applied to improve the agreement. researchgate.net

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.net Comparing these theoretical shifts with experimental NMR data is a powerful method for confirming molecular structure and assigning specific signals in the experimental spectrum. researchgate.netcore.ac.uk

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-allyl-2-methoxy-6-nitrophenol |

| 2-chloro-5-nitropyridine |

| Urea |

| Maleic anhydride |

| Cyclopentadiene |

| Cyclobutene |

Non-Linear Optical (NLO) Properties and First Hyperpolarizability Calculations

Non-linear optical (NLO) materials are at the forefront of modern photonics and optoelectronics, with applications in optical signal processing and laser technology. ias.ac.in Organic molecules, particularly those with a donor-π-acceptor (D-π-A) architecture, are promising candidates for NLO materials due to their large molecular hyperpolarizabilities. ias.ac.inresearchgate.net In this compound, the methoxy group (-OCH₃) acts as an electron-donating group (D) and the nitro group (-NO₂) serves as a strong electron-withdrawing group (A). These are connected through the pyridine ring, which functions as the π-conjugated bridge. This configuration facilitates intramolecular charge transfer (ICT) from the donor to the acceptor upon excitation by an external electric field (like that from a laser), which is the fundamental origin of the NLO response.

The efficiency of this NLO response is quantified by the first hyperpolarizability (β). Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for calculating this property. While specific experimental values for this compound are not widely published, theoretical calculations on analogous pyridine derivatives highlight the potential of this class of compounds. For instance, DFT calculations on similar D-π-A pyridine systems have shown significant β values, confirming their NLO activity. ias.ac.inredalyc.org

The calculation of β involves determining the molecule's response to an applied electric field. The key components (β_xxx, β_xyy, β_xzz, etc.) are calculated to determine the total (or static) first hyperpolarizability, β_tot, using the following equation:

β_tot = [(β_x + β_y + β_z)² + 3(β_xy² + β_yz² + β_zx²)]^½

Where β_i (i=x,y,z) are the components along the dipole moment direction. Studies on the related molecule 2-amino-6-methoxy-3-nitropyridine (B1334430) have demonstrated a calculated first hyperpolarizability value that suggests significant NLO activity, indicating its potential for use in the design of new optical materials. redalyc.org The strategic placement of the strong donor (-OCH₃) and acceptor (-NO₂) groups on the 4-nitro isomer is expected to result in a comparable, if not enhanced, NLO response due to efficient charge transfer across the pyridine ring.

Table 1: Calculated NLO Properties for an Analogous Compound (2-Amino-6-methoxy-3-nitropyridine)

| Property | Calculated Value | Units |

|---|---|---|

| Dipole Moment (μ) | 7.1321 | Debye |

| Mean Polarizability (α) | -1.724 x 10⁻²³ | esu |

| First Hyperpolarizability (β₀) | 5.378 x 10⁻³⁰ | esu |

Data sourced from DFT calculations on a structurally similar nitropyridine derivative to illustrate the NLO potential. redalyc.org

Conformational Analysis and Potential Energy Distribution (PED)

The three-dimensional structure and vibrational dynamics of this compound are critical to its properties. Conformational analysis, typically performed using DFT calculations, explores the molecule's potential energy surface (PES) by rotating specific dihedral angles. For this compound, the most significant conformational flexibility arises from the rotation of the methoxy group (-OCH₃) around the C2-O bond.

This rotation gives rise to different conformers, often termed syn and anti, depending on the orientation of the methyl group relative to the pyridine ring nitrogen. A PES scan, where the dihedral angle is varied systematically and the energy is calculated at each step, reveals the most stable (lowest energy) conformation and the energy barriers between different conformers. In related molecules like 2-methoxypyridine, the syn preference is often observed, where the methyl group is oriented toward the ring nitrogen. nih.gov For the analogous compound 2-amino-6-methoxy-3-nitropyridine, computational studies have identified the most stable conformer by comparing the relative energies of different orientations of the amino and methoxy groups. redalyc.org

Vibrational spectroscopy (FT-IR and FT-Raman) provides experimental data on the molecule's vibrational modes. The precise assignment of these modes is accomplished through Potential Energy Distribution (PED) analysis. PED is a theoretical tool that quantifies the contribution of each internal coordinate (such as bond stretching, angle bending, and torsions) to a specific vibrational frequency. This allows for an unambiguous assignment of complex spectra. For example, in a related molecule, 2-methoxy-6-methylpyridine, PED analysis was crucial for assigning C-C stretching, ring in-plane bending, and other vibrational modes. researchgate.net

Table 2: Illustrative PED Analysis for Key Vibrational Modes of a Substituted Pyridine

| Wavenumber (cm⁻¹) | Assignment | PED Contribution (%) |

|---|---|---|

| ~3100 | C-H stretch | ν(C-H) (98%) |

| ~1610 | C=C/C=N stretch | ν(C=C) (45%), ν(C=N) (35%) |

| ~1550 | NO₂ asymmetric stretch | ν_as(NO₂) (85%) |

| ~1350 | NO₂ symmetric stretch | ν_s(NO₂) (80%) |

| ~1250 | C-O-C stretch | ν(C-O) (50%), δ(C-H) (25%) |

| ~840 | Ring out-of-plane bend | γ(Ring) (60%) |

This table is a generalized representation based on typical values for substituted nitropyridines to illustrate the concept of PED.

Computational Studies of Reaction Mechanisms (Transition States, Activation Barriers)

This compound is highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. ntnu.nomasterorganicchemistry.com The electron-withdrawing nitro group strongly activates the pyridine ring towards attack by nucleophiles, particularly at the carbon atoms ortho and para to it (C2 and C6 positions). Since the methoxy group at the C2 position is a good leaving group, this position is the primary site for substitution.

Computational studies using DFT are instrumental in elucidating the SNAr reaction mechanism. strath.ac.uk The reaction is typically modeled to proceed via a two-step mechanism involving a high-energy intermediate known as a Meisenheimer complex. masterorganicchemistry.comdntb.gov.ua

Step 1 (Rate-Determining): A nucleophile attacks the electron-deficient C2 carbon, breaking the aromaticity of the ring and forming the tetrahedral Meisenheimer intermediate. This step involves surmounting a significant energy barrier, and the corresponding structure is the rate-determining transition state (TS1).

Step 2: The leaving group (methoxide, -OCH₃) is expelled, and the aromaticity of the pyridine ring is restored to form the final product. This step typically has a much lower activation barrier (TS2).

Table 3: Representative Energy Profile for an SNAr Reaction of a 2-Alkoxy-Nitropyridine

| Reaction Step | Species | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | Reactants + Nucleophile | 0.0 |

| 2 | Transition State 1 (TS1) | +15 to +20 |

| 3 | Meisenheimer Intermediate | +5 to +10 |

| 4 | Transition State 2 (TS2) | +8 to +13 |

| 5 | Products + Leaving Group | -5 to -10 |

Values are illustrative, based on computational studies of analogous SNAr reactions, to show a typical energy profile. dntb.gov.uaresearchgate.net

Local Reactivity Analysis (Fukui Functions)

The condensed Fukui functions are calculated for each atom (k) to predict its reactivity towards different types of attack:

f_k⁺ (for Nucleophilic Attack): This function measures the reactivity of a site towards a nucleophile (electron donor). A higher value of f_k⁺ indicates a site that is more susceptible to nucleophilic attack. This is calculated from the electron populations of the neutral (N) and anionic (N+1) states. researchgate.net

f_k⁻ (for Electrophilic Attack): This function measures the reactivity towards an electrophile (electron acceptor). A higher value of f_k⁻ indicates a site that is more likely to be attacked by an electrophile. This is calculated from the electron populations of the neutral (N) and cationic (N-1) states. researchgate.net

f_k⁰ (for Radical Attack): This function averages the f_k⁺ and f_k⁻ values to predict sites susceptible to radical attack.

For this compound, Fukui function analysis is expected to show high f_k⁺ values on the carbon atoms of the pyridine ring, particularly C2 and C6, which are activated by the para-nitro group. This confirms their status as the primary electrophilic centers for SNAr reactions. Conversely, the oxygen atoms of the nitro and methoxy groups, along with the ring nitrogen, would likely exhibit higher f_k⁻ values, indicating they are the most nucleophilic sites in the molecule. Such analysis provides a quantitative basis for understanding the molecule's regioselectivity in chemical reactions. mdpi.comymerdigital.com

Table 4: Predicted Local Reactivity Sites in this compound based on Fukui Functions

| Atom/Region | Predicted High Fukui Value | Type of Attack Favored |

|---|---|---|

| C2 Carbon | f_k⁺ | Nucleophilic |

| C6 Carbon | f_k⁺ | Nucleophilic |

| Nitro Group Oxygens | f_k⁻ | Electrophilic |

| Methoxy Group Oxygen | f_k⁻ | Electrophilic |

| Pyridine Nitrogen | f_k⁻ | Electrophilic |

This table is predictive, based on established principles of local reactivity in nitroaromatic systems. researchgate.netmdpi.com

Derivatization Strategies and Functional Group Transformations

Diverse Chemical Modifications of the Pyridine (B92270) Ring System

The pyridine ring in 2-methoxy-4-nitropyridine is an electron-deficient system, a characteristic that is further intensified by the electron-withdrawing nature of the nitro group at the C4 position. Conversely, the methoxy (B1213986) group at the C2 position acts as an electron-donating group. This electronic interplay governs the reactivity of the ring toward various chemical modifications.

The introduction of halogens or other substituents onto the this compound ring can be achieved through several synthetic routes. The positions available for substitution are influenced by the directing effects of the existing methoxy and nitro groups. Electrophilic substitution reactions are generally difficult on a deactivated pyridine ring, but nucleophilic aromatic substitution (SNAr) provides a viable pathway. For instance, treatment of nitroarenes and nitroazaarenes with alkaline methoxides can lead to the nucleophilic displacement of a hydrogen atom, suggesting that other strong nucleophiles could be used to introduce substituents. rsc.org The existence of related compounds such as 5-Bromo-2-methoxy-4-methyl-3-nitropyridine demonstrates that halogenation of substituted methoxy-nitropyridine rings is synthetically accessible. bldpharm.com

| Reaction Type | Potential Reagents | Target Position | Comment |

| Nucleophilic Aromatic Substitution (of H) | Strong Nucleophiles (e.g., alkoxides, amides) | Positions activated by the nitro group (e.g., C3, C5) | The reaction involves the initial formation of a Meisenheimer adduct, followed by the elimination of a hydride ion. rsc.org |

| Halogenation | Halogenating agents (e.g., NBS, NCS) | C3 or C5 | Reaction conditions would need to be optimized to overcome the deactivating effect of the nitro group. |

Modern cross-coupling reactions have become powerful tools for the alkylation and arylation of heterocyclic compounds. For a molecule like this compound, these methods could be employed to forge new carbon-carbon bonds at specific positions on the pyridine ring. Transition-metal-catalyzed reactions, such as Suzuki, Stille, or direct C-H arylation, are common strategies. researchgate.net For example, direct arylation of imidazo[1,5-a]azines has been successfully achieved using ruthenium and palladium catalysts with various (hetero)aryl halides, a strategy that could potentially be adapted for the this compound core. researchgate.net

These reactions often require the pre-functionalization of the pyridine ring with a halogen (as described in 5.1.1) to serve as a handle for the cross-coupling partner. Alternatively, direct C-H activation methods could selectively functionalize a specific C-H bond on the ring, bypassing the need for pre-halogenation.

Functionalization of the Nitro Group

The nitro group is a versatile functional handle that can be converted into a variety of other nitrogen-containing moieties, significantly altering the electronic and structural properties of the parent molecule.

The most common transformation of an aromatic nitro group is its reduction to a primary amine. This conversion dramatically changes the electronic character of the substituent from strongly electron-withdrawing (NO₂) to strongly electron-donating (NH₂). nih.gov This reduction can be accomplished using a wide range of reagents and conditions, offering high yields and chemoselectivity. organic-chemistry.org

Common methods for the reduction of aryl nitro groups include:

Catalytic Hydrogenation: Using catalysts such as Palladium-on-carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere. wikipedia.org

Metal-Acid Systems: Employing metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl, acetic acid). wikipedia.org